molecular formula C22H23ClFN5O3S B2838160 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1185151-85-2

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2838160
CAS No.: 1185151-85-2
M. Wt: 491.97
InChI Key: WFYSIZALUHWDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carboxamide class, characterized by a central pyrazole ring substituted with a sulfonamide-linked piperazine moiety and an aryl carboxamide group. Its structure includes:

  • Pyrazole core: 1-methyl substitution at position 1 and a sulfonyl group at position 2.
  • Piperazine substituent: Attached to the sulfonyl group, bearing a 3-chlorophenyl ring.
  • Carboxamide group: N-linked to a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-6-7-17(13-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)12-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSIZALUHWDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Sulfonylation of Piperazine

The sulfonyl-piperazine group is introduced via sulfonation followed by nucleophilic substitution:

  • Sulfonation : Chlorosulfonic acid reacts with the pyrazole core to form a sulfonyl chloride intermediate.

  • Piperazine coupling : The sulfonyl chloride reacts with 4-(3-chlorophenyl)piperazine under basic conditions (e.g., triethylamine) .

StepReagents/ConditionsKey IntermediateReference
SulfonationClSO₃H, CH₂Cl₂, 0°C → rtPyrazole-SO₂Cl
Piperazine coupling4-(3-Chlorophenyl)piperazine, Et₃N, THFSulfonamide-linked piperazine

Carboxamide Formation

The carboxamide group is installed through coupling reactions:

  • Activation as acid chloride : The carboxylic acid (e.g., pyrazole-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amine coupling : Reaction with 3-fluoro-4-methylaniline in the presence of a base (e.g., pyridine) .

StepReagents/ConditionsYieldReference
Acid chloride formationSOCl₂, reflux90–95%
Amide coupling3-Fluoro-4-methylaniline, pyridine75–85%

Functional Group Compatibility

Key reactivity considerations for substituents:

  • 3-Chlorophenyl group : Stable under basic/acidic conditions but may undergo electrophilic substitution under harsh nitration or halogenation .

  • Fluorine substituent : Electron-withdrawing effects enhance the stability of the aryl ring but limit nucleophilic aromatic substitution .

  • Piperazine sulfonamide : Sensitive to strong acids/bases, which may cleave the sulfonamide bond .

Potential Side Reactions

  • Hydrolysis of sulfonamide : Prolonged exposure to acidic/basic conditions may degrade the sulfonamide group .

  • Oxidation of pyrazole : Strong oxidizing agents (e.g., KMnO₄) can oxidize the pyrazole ring to pyrazine derivatives .

Synthetic Optimization

  • Catalysis : InCl₃ enhances reaction rates and yields in pyrazole synthesis under ultrasound irradiation .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .

Analytical Characterization

Key data for verifying the compound’s structure:

  • ¹H NMR : Peaks for methyl (δ 3.8–4.0 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

  • MS (ESI) : Molecular ion peak at m/z 507.1 [M+H]⁺ .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance, related pyrazole derivatives have shown efficacy against glioblastoma by inhibiting key kinases such as AKT2/PKBβ, which are crucial in oncogenic signaling pathways. These findings suggest that this compound could be further evaluated for its potential to inhibit tumor growth and improve patient outcomes in glioma treatments .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications, similar to other pyrazole-based sulfonamides. Research has demonstrated that related compounds can effectively reduce inflammation in various models, indicating that this compound may also possess similar therapeutic effects .

Antimicrobial Activity

There is a growing interest in the antimicrobial properties of pyrazole derivatives. Compounds with similar structures have been evaluated for their activity against pathogens such as Mycobacterium tuberculosis. The exploration of this compound's activity against bacterial strains could provide insights into its utility as a novel antimicrobial agent .

Case Studies

Study Findings Relevance
Study on Glioblastoma InhibitionDemonstrated low micromolar activity against AKT2/PKBβ, inhibiting glioma cell growthSupports potential use in cancer therapy
Anti-inflammatory ResearchRelated pyrazole compounds showed significant reduction in inflammatory markersSuggests anti-inflammatory applications
Antimicrobial ScreeningSimilar compounds exhibited activity against Mycobacterium tuberculosisIndicates possible use in treating infections

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Pyrazole-carboxamide derivatives often exhibit CNS activity. Below is a comparison with structurally related compounds:

Compound Key Structural Features Biological Activity Reference
Target Compound 3-sulfonyl-piperazine (3-Cl-phenyl), 4-carboxamide (3-F-4-Me-phenyl), 1-Me-pyrazole Not reported in evidence; hypothesized to target CB1 or 5-HT receptors based on analogs
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 3-carboxamide (3-pyridylmethyl), 1-(2,4-dichlorophenyl), 5-(4-Cl-phenyl) CB1 antagonist (IC₅₀ = 0.139 nM); crystal structure supports QSAR analysis
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine (3-CF₃-phenyl), tetrahydro-2H-pyran-4-amine, cyclopentyl-isopropyl group Synthetic focus; molecular weight 468.2 g/mol; potential CNS targeting
Anandamide Ethanolamide-linked arachidonic acid Endogenous CB1 agonist (Ki ~ 78 nM); inhibits vas deferens twitch response

Key Observations

Substituent Effects on Receptor Binding: The 3-chlorophenyl-piperazine group in the target compound may enhance receptor affinity compared to 3-trifluoromethylphenyl analogues (e.g., ), as chlorine’s electronegativity improves π-π stacking.

Activity Comparison: The CB1 antagonist in (IC₅₀ = 0.139 nM) demonstrates the importance of halogenated aryl groups (e.g., 2,4-dichlorophenyl) for high potency. The target compound’s 3-fluoro-4-methylphenyl group may offer a balance between potency and metabolic stability. Anandamide’s endogenous agonist activity contrasts with synthetic antagonists, highlighting the role of structural rigidity in inverse agonism.

Synthetic Accessibility :

  • Piperazine-sulfonyl linkages (target compound) are synthetically tractable compared to cyclopentyl-isopropyl groups in , which require multi-step enantioselective synthesis.

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Parameters

Parameter Target Compound 5-(4-Cl-phenyl)-pyrazole-3-carboxamide Piperazine-CF₃-phenyl Derivative
Molecular Weight ~500 g/mol* 471.3 g/mol 468.2 g/mol
Halogen Substituents 3-Cl, 3-F 2,4-diCl, 4-Cl 3-CF₃
Receptor Affinity (IC₅₀) N/A 0.139 nM (CB1) N/A
Synthetic Complexity Moderate High High

*Estimated based on structural similarity.

Table 2: Functional Group Impact on Activity

Group Effect on Activity Example Compound
3-Chlorophenyl (piperazine) Enhances receptor binding via hydrophobic interactions and halogen bonding Target Compound
2,4-Dichlorophenyl Maximizes CB1 antagonism (high potency) but may increase hepatotoxicity
3-Trifluoromethylphenyl Improves metabolic stability but reduces potency compared to chloro analogues

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic derivative of pyrazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN5O3SC_{23}H_{26}ClN_5O_3S with a molecular weight of approximately 488.0 g/mol. Its structure includes a pyrazole core, a piperazine moiety, and a sulfonamide functional group, which are critical for its biological activity. The presence of the 3-chlorophenyl and 3-fluoro-4-methylphenyl groups enhances its lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Pickard et al. (2013) demonstrated that compounds with similar structures showed promising antifungal activity against various pathogenic fungi and Mycobacterium tuberculosis strains . The incorporation of the piperazine ring in our compound may enhance its efficacy against bacterial strains due to improved membrane penetration.

Anti-inflammatory Effects

Compounds related to pyrazole have been extensively studied for their anti-inflammatory properties. A review highlighted that several pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that our compound could potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibitory activities. Studies have shown that sulfonamides can inhibit enzymes like carbonic anhydrase and acetylcholinesterase (AChE), which are crucial in various physiological processes . The ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes in the body. For instance, it may act as an antagonist at certain neurotransmitter receptors, modulating neurotransmission and influencing behavioral outcomes. Additionally, the sulfonamide moiety may participate in hydrogen bonding with target enzymes, thereby inhibiting their activity.

Case Study 1: In Vivo Efficacy

In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives using a carrageenan-induced rat paw edema model, compounds demonstrated significant reductions in edema compared to standard drugs like ibuprofen . This suggests that our compound could be effective in reducing inflammation in vivo.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various pyrazole derivatives against several bacterial strains. Compounds similar to our target showed high activity against Escherichia coli and Staphylococcus aureus, indicating that our compound may also possess significant antibacterial properties .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against fungi and bacteriaPickard et al., 2013
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6PMC4766773
Enzyme InhibitionInhibition of AChEPMC9268695

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Pyrazole ring formation via condensation of hydrazine derivatives with carbonyl compounds.
  • Sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
  • Piperazine functionalization via nucleophilic substitution to attach the 3-chlorophenyl group. Key optimization parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (often 60–100°C), and catalyst selection (e.g., triethylamine for carboxamide coupling). Impurities from incomplete sulfonation or residual chlorophenyl intermediates require rigorous purification via column chromatography or recrystallization .

Q. How is structural characterization performed to confirm purity and identity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of unreacted intermediates.
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (C23_{23}H23_{23}ClFN5_5O3_3S).
  • Infrared Spectroscopy (IR) : Detection of sulfonyl (S=O, ~1350 cm1^{-1}) and carboxamide (C=O, ~1650 cm1^{-1}) functional groups. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to the piperazine moiety).
  • Enzyme inhibition assays : Fluorometric or colorimetric readouts for kinases or phosphodiesterases.
  • Cell viability assays : MTT or ATP-luminescence in cancer cell lines (IC50_{50} determination). Positive controls (e.g., known receptor antagonists) and solvent controls (DMSO ≤0.1%) are critical to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

SAR strategies include:

  • Substituent variation : Comparing analogs with fluorophenyl vs. chlorophenyl groups in the carboxamide moiety to assess halogen effects on target affinity.
  • Piperazine ring modifications : Introducing electron-withdrawing groups (e.g., nitro) to enhance sulfonyl group reactivity.
  • Pyrazole methylation : Testing N-methyl vs. N-ethyl derivatives for metabolic stability. Data from analogous compounds (e.g., pyrazolo[3,4-b]pyridines) suggest that 3-fluoro-4-methylphenyl enhances lipophilicity and blood-brain barrier penetration .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Using AutoDock Vina or Schrödinger to model interactions with GPCRs (e.g., 5-HT1A_{1A} receptors) based on the piperazine-sulfonyl motif.
  • Molecular dynamics (MD) simulations : Assessing binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).
  • Pharmacophore modeling : Aligning with known active ligands (e.g., risperidone for dopamine D2_2 antagonism) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor expression) or incubation times.
  • Solubility limitations : Use of surfactants (e.g., Tween-80) or cyclodextrins to improve compound dissolution.
  • Metabolic interference : LC-MS/MS analysis to identify active metabolites in hepatic microsomes. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) is recommended .

Critical Considerations for Experimental Design

  • Scale-up challenges : Sulfonation at >10 g scale may require slow reagent addition to control exothermic reactions .
  • Toxicity profiling : Ames test for mutagenicity and hERG inhibition assays (patch-clamp) to assess cardiac risk .
  • Metabolic stability : Incubation with human liver microsomes (HLMs) to estimate half-life (t1/2_{1/2}) and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.